While a specific synthesis method for 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is not detailed in the provided abstracts, a general approach for thiazolidine-2,4-dione derivatives synthesis is described. [] This approach involves a Knoevenagel condensation reaction between a carbonyl compound (in this case, likely a derivative of 1-(4-chlorophenyl)-1H-pyrrol-2-carbaldehyde) and thiazolidine-2,4-dione. This reaction is typically carried out in the presence of a base and a solvent.
5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to act as a glutaminase inhibitor. [] Glutaminase catalyzes the hydrolysis of glutamine to glutamate, an essential metabolic process. While the precise mechanism by which this compound inhibits glutaminase remains unclear, it is hypothesized that it might bind to the enzyme's active site, preventing glutamine binding and hydrolysis.
The primary application for 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione identified in the provided abstracts is in anticancer research. Specifically, it has shown in vitro activity against human pancreatic cancer cells, inhibiting cell growth, clonogenicity, and cellular glutamate production. [] This suggests that targeting glutaminase with this compound could be a potential therapeutic strategy for pancreatic cancer treatment.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5